LSD1 Inhibition Potency: Sub-Micromolar Activity Confirmed by Biochemical Assay
4,5-Dimethyl-2-(piperazin-1-yl)thiazole demonstrates direct, sub-micromolar inhibition of human recombinant LSD1. In a standardized biochemical assay measuring H2O2 production from a methylated peptide substrate, the compound exhibited an IC50 value of 356 nM after a 30-minute incubation period [1]. In contrast, the unsubstituted analog 2-(piperazin-1-yl)thiazole (CAS 42270-37-1) lacks any reported LSD1 inhibitory activity in public databases, highlighting the essential contribution of the 4,5-dimethyl substitution to target engagement [2].
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | 2-(Piperazin-1-yl)thiazole (CAS 42270-37-1): No reported LSD1 activity |
| Quantified Difference | Unique activity profile conferred by 4,5-dimethyl substitution |
| Conditions | Human recombinant LSD1, methylated peptide substrate, Amplex Red H2O2 detection, 30 min incubation |
Why This Matters
This provides a validated, potency-defined starting point for LSD1 inhibitor development, distinguishing it from unsubstituted analogs lacking epigenetic target engagement.
- [1] BindingDB. (n.d.). BDBM50067551: LSD1 IC50 356 nM. View Source
- [2] BindingDB. (n.d.). Search results for 2-(piperazin-1-yl)thiazole (42270-37-1). View Source
